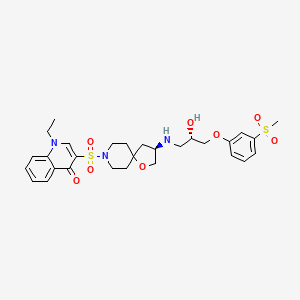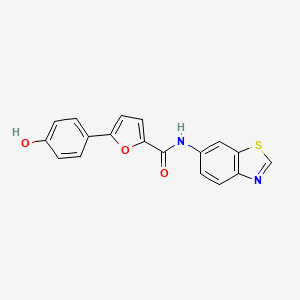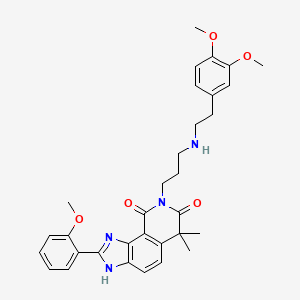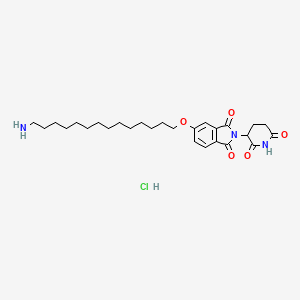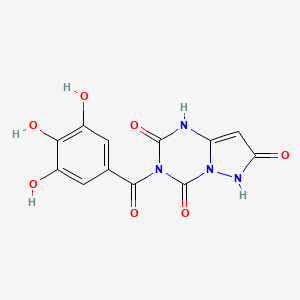
Antioxidant agent-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antioxidant Agent-13 is a compound known for its potent antioxidant properties Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-13 typically involves a series of chemical reactions designed to introduce specific functional groups that enhance its antioxidant properties. Common synthetic routes include:
Oxidation-Reduction Reactions: These reactions are used to introduce hydroxyl groups, which are crucial for the antioxidant activity of the compound.
Substitution Reactions: Halogenation and nitration reactions are often employed to modify the aromatic ring structure, thereby enhancing the compound’s stability and reactivity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as:
Catalytic Hydrogenation: This method is used to reduce intermediate compounds to the desired antioxidant agent.
Solvent Extraction: This technique is employed to purify the final product, ensuring that it meets industrial standards for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Antioxidant Agent-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Reduction: It can also act as a reducing agent, converting reactive oxygen species into less harmful molecules.
Substitution: The aromatic ring structure of this compound allows for various substitution reactions, which can modify its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used to oxidize this compound.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used in reduction reactions.
Catalysts: Transition metal catalysts such as palladium and platinum are often employed to facilitate these reactions.
Major Products: The primary products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which exhibit enhanced antioxidant properties.
Applications De Recherche Scientifique
Antioxidant Agent-13 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antioxidant activity and to develop new antioxidant agents.
Biology: The compound is employed in studies investigating the role of antioxidants in cellular processes and disease prevention.
Medicine: this compound is being explored for its potential therapeutic effects in treating conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the formulation of cosmetics, food preservatives, and materials that require protection against oxidative degradation.
Mécanisme D'action
The mechanism of action of Antioxidant Agent-13 involves several pathways:
Electron Donation: The compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Metal Chelation: It can bind to transition metals, reducing their availability to participate in oxidative reactions.
Enzyme Modulation: this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, enhancing the body’s natural defense mechanisms against oxidative stress.
Comparaison Avec Des Composés Similaires
Antioxidant Agent-13 is unique compared to other antioxidant compounds due to its specific chemical structure and reactivity. Similar compounds include:
Vitamin C (Ascorbic Acid): Known for its potent antioxidant properties, Vitamin C acts primarily through electron donation and metal chelation.
Vitamin E (Tocopherol): This lipid-soluble antioxidant protects cell membranes from oxidative damage by donating hydrogen atoms to free radicals.
Polyphenols: Found in various plants, polyphenols exhibit antioxidant activity through multiple mechanisms, including electron donation and metal chelation.
Propriétés
Formule moléculaire |
C12H8N4O7 |
|---|---|
Poids moléculaire |
320.21 g/mol |
Nom IUPAC |
3-(3,4,5-trihydroxybenzoyl)-1,6-dihydropyrazolo[1,5-a][1,3,5]triazine-2,4,7-trione |
InChI |
InChI=1S/C12H8N4O7/c17-5-1-4(2-6(18)9(5)20)10(21)15-11(22)13-7-3-8(19)14-16(7)12(15)23/h1-3,17-18,20H,(H,13,22)(H,14,19) |
Clé InChI |
GZKURKJHVPXQAY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C(=O)N2C(=O)NC3=CC(=O)NN3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


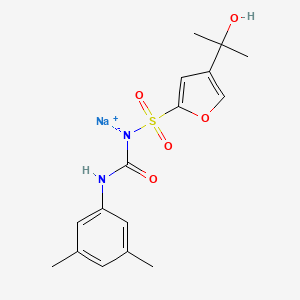
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)

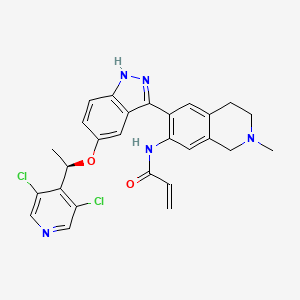
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)

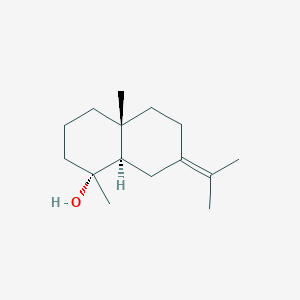
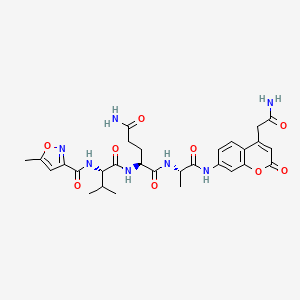
![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
